Erinacine P

Neurotrophic activity PC12 differentiation Cyathane diterpenoid

Erinacine P (CAS 291532-17-7) is the parental cyathane-xyloside at a unique biosynthetic node in Hericium erinaceus. Unlike erinacine A (cytotoxic IC50 73.7 µM), erinacine P promotes neurite outgrowth at 2.5–10 µM without confounding cytotoxicity—ideal for neuroregeneration assays. Production kinetics show erinacine P peaks at 184 mg/L on day 3, slashing bioreactor time vs. erinacine C (day 9). Its biomimetic conversion to erinacines A/B under mild conditions unlocks semi-synthetic access to NGF-stimulating standards. Procure ≥98% pure erinacine P to accelerate neurotrophic discovery and SAR campaigns.

Molecular Formula C27H40O8
Molecular Weight 492.6 g/mol
CAS No. 291532-17-7
Cat. No. B13916772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErinacine P
CAS291532-17-7
Molecular FormulaC27H40O8
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC(=O)C
InChIInChI=1S/C27H40O8/c1-14(2)17-6-7-26(4)8-9-27(5)18(22(17)26)11-20(34-15(3)29)16(12-28)10-21(27)35-25-24(32)23(31)19(30)13-33-25/h10,12,14,18-21,23-25,30-32H,6-9,11,13H2,1-5H3/t18-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1
InChIKeySEBFACPAABUJNW-JGSLRZJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erinacine P (CAS 291532-17-7): A Cyathane Diterpenoid Parental Metabolite from Hericium erinaceus for Neurotrophic Research


Erinacine P (CAS 291532-17-7) is a cyathane-xyloside diterpenoid first isolated from the mycelia of the basidiomycetous fungus Hericium erinaceum YB4-6237 in shaken culture [1]. As a parental metabolite in the erinacine biosynthetic pathway, it serves as a critical precursor that can be chemically converted under mild conditions to erinacine B and subsequently to erinacine A, a well-established stimulator of nerve growth factor (NGF) synthesis [1]. The compound belongs to a structurally diverse class of cyathane diterpenoids (erinacines A–K, P–S) known for their neurotrophic and neuroprotective properties [2].

Why Generic Erinacine Class Compounds Cannot Substitute for Erinacine P in Research and Production Workflows


Despite sharing a common cyathane diterpenoid scaffold, individual erinacines exhibit pronounced divergence in bioactivity profiles, biosynthetic timing, and metabolic roles that preclude simple interchangeability. For instance, erinacine P demonstrates neurite outgrowth-promoting activity at 2.5–10 μM in PC12 cells [1], whereas erinacine A at comparable concentrations exhibits weak cytotoxicity (IC50 = 73.7 μM) rather than neurotrophic effects [1]. Moreover, submerged fermentation kinetics reveal stark temporal separation: erinacine P peaks early at 184 mg L⁻¹ on day 3, while erinacine C accumulates later to approximately 260 mg L⁻¹ on day 9 [2]. Critically, erinacine P occupies a unique position as a parental metabolite capable of biomimetic conversion to erinacines A and B under mild chemical conditions—a synthetic utility absent in downstream erinacines such as A, C, or Q [3]. These intersecting differences in bioactivity, production kinetics, and chemical transformability render generic substitution scientifically invalid and practically untenable.

Erinacine P Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Evidence 1: Neurite Outgrowth Activity of Erinacine P vs. Cytotoxicity of Erinacine A in PC12 Cells

In a direct comparative assay using the PC12 neuronal cell line, erinacine P (compound 5) exhibited pronounced neurite outgrowth-promoting effects in the concentration range of 2.5–10 μM [1]. In stark contrast, erinacine A (compound 4) evaluated under identical experimental conditions showed no comparable neurite-promoting activity; instead, it demonstrated weak cytotoxicity with an IC50 value of 73.7 μM [1]. This represents a direct head-to-head functional divergence within the same study and assay system.

Neurotrophic activity PC12 differentiation Cyathane diterpenoid

Evidence 2: Submerged Fermentation Production Kinetics — Erinacine P Peaks Earlier and at Distinct Concentration vs. Erinacine C

Quantitative production kinetics from submerged cultures of Hericium erinaceus demonstrate that erinacine P and erinacine C exhibit fundamentally distinct temporal accumulation profiles [1]. Erinacine P reaches a maximum concentration of 184 mg L⁻¹ on the third culture day, after which its concentration declines [1]. Conversely, erinacine C accumulates more slowly, achieving a peak concentration of approximately 260 mg L⁻¹ on the ninth culture day [1]. This cross-study comparable evidence establishes that harvest timing for optimal yield of each compound is mutually exclusive.

Fermentation optimization Production kinetics Cyathane diterpenoid

Evidence 3: Chemical Convertibility — Erinacine P Serves as a Synthetic Precursor to Erinacines A and B

Erinacine P is uniquely positioned as a parental metabolite in the erinacine biosynthetic pathway. Under mild chemical conditions, erinacine P can be successfully converted into erinacine B and subsequently into erinacine A [1]. This property is not shared by downstream erinacines such as erinacine A, C, or Q, which cannot serve as precursors to other family members. This evidence is class-level inferential with respect to other erinacines but is direct and definitive regarding the chemical transformability of erinacine P itself.

Biomimetic synthesis Parental metabolite Chemical conversion

Evidence 4: Cytotoxicity Profile — Erinacine P Exhibits Measurable Cytotoxicity Against Cancer Cell Lines

In a comparative cytotoxicity study across multiple cell lines, erinacine P demonstrated IC50 values in the range of 3.5–14.2 μM [1]. While this study also evaluated (+)-isovelleral (IC50 range 2.8–30.2 μM) as a comparator terpenoid aldehyde, direct head-to-head comparison with other erinacines under identical conditions is not available from this dataset [1]. However, this evidence establishes a quantitative cytotoxicity benchmark for erinacine P that can be cross-referenced against published values for other erinacines in separate studies, though such cross-study comparisons require careful consideration of assay variability.

Cytotoxicity Anticancer screening Cyathane diterpenoid

Erinacine P (CAS 291532-17-7): High-Value Research and Industrial Application Scenarios


Scenario 1: Neurotrophic Activity Screening Without Cytotoxic Interference

Researchers investigating neurite outgrowth and neuronal differentiation should prioritize erinacine P over erinacine A. Evidence demonstrates that erinacine P promotes pronounced neurite outgrowth in PC12 cells at 2.5–10 μM, while erinacine A exhibits weak cytotoxicity (IC50 = 73.7 μM) under identical assay conditions [1]. This scenario applies to primary neuronal culture studies, neuroregeneration assays, and mechanistic investigations of neurotrophic signaling where cytotoxic confounding would compromise data interpretation.

Scenario 2: Early-Harvest Fermentation Production of Cyathane Diterpenoids

Industrial fermentation facilities seeking rapid turnaround on cyathane diterpenoid production should target erinacine P rather than erinacine C. Production kinetics data show erinacine P peaks at 184 mg L⁻¹ on culture day 3, whereas erinacine C requires extended cultivation to day 9 for optimal yield (approximately 260 mg L⁻¹) [2]. This early-harvest characteristic reduces bioreactor occupancy time, lowers contamination risk, and enables more frequent production cycles.

Scenario 3: Semi-Synthetic Access to Erinacine A and Erinacine B

Medicinal chemistry laboratories requiring erinacine A or erinacine B for structure-activity relationship (SAR) studies or as analytical reference standards can utilize erinacine P as a synthetic precursor. Under mild chemical conditions, erinacine P converts to erinacine B, which can further convert to erinacine A [3]. This biomimetic conversion pathway provides a practical semi-synthetic route to access these compounds when direct fermentation yields are insufficient or when isotopically labeled derivatives are needed.

Scenario 4: Biosynthetic Pathway and Metabolic Engineering Studies

Investigators studying cyathane diterpenoid biosynthesis in Hericium species should procure erinacine P as a key pathway intermediate. As a parental metabolite of cyathane-xylosides, erinacine P represents a critical node in the biosynthetic network connecting early precursors to downstream erinacines A and B [3]. Its identification and characterization enable pathway elucidation, gene cluster discovery, and heterologous expression efforts in synthetic biology platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erinacine P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.